4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate, followed by cyclization with ethyl acetoacetate. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized heterocycles .
Scientific Research Applications
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting metabolic pathways. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-methyl-4-chloro-1H-pyrazole-5-carboxylic acid
- 4-Chloro-3,5-dimethyl-1-phenyl-1H-pyrazole
- 4-Chloro-1-phenyl-1H-pyrazole-5-carboxylic acid
Uniqueness
4-Chloro-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and carboxylic acid group at the 3-position make it a valuable intermediate in the synthesis of various derivatives with potential therapeutic applications .
Properties
Molecular Formula |
C10H7ClN2O2 |
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Molecular Weight |
222.63 g/mol |
IUPAC Name |
4-chloro-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI Key |
NBHVDWYFYFPCJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
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